molecular formula C14H13ClN4OS B2627832 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-27-9

3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2627832
CAS RN: 891136-27-9
M. Wt: 320.8
InChI Key: CCIPVYOAZGCYGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

This compound has been investigated for its antiproliferative activity against cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Most of these compounds demonstrated moderate to good activity against selected cancer cell lines. Notably, compound 43 exhibited potent antiproliferative activity and selectivity between cancer and normal cells. It had an IC50 value of 0.85 μM against MGC-803 (gastric cancer) and 56.17 μM against GES-1 (normal gastric epithelial cells). Mechanistic studies revealed that compound 43 induced apoptosis in cancer cells through the mitochondrial pathway, affecting mitochondrial membrane potential and caspase activation.

Regioselective Synthesis of Norbornene-Based Derivatives

Researchers have explored the regioselective synthesis of angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones using diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones. These derivatives exhibit interesting structural features and may have applications in materials science or drug design .

Anti-Tumor Activity and c-Met Kinase Inhibition

In another study, novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were investigated for their anti-tumor activity. Among these compounds, 22i stood out with remarkable activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, 22i exhibited potent c-Met kinase inhibition at the nanomolar level (IC~50~ = 48 nM) .

N-Nitroso-Triazolopyrazine Contamination Study

The compound has also been implicated in a contamination study related to N-nitrosamines. Specifically, researchers investigated N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) in Sitagliptin drug products. This study highlights the importance of monitoring potential impurities in pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIPVYOAZGCYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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